Bazedoxifeno-4'-Glucurónido
Descripción general
Descripción
Bazedoxifene-4’-Glucuronide is a metabolite of Bazedoxifene, a selective estrogen receptor modulator. Bazedoxifene is primarily used in the treatment and prevention of postmenopausal osteoporosis and is known for its dual role as an estrogen receptor agonist and antagonist, depending on the tissue type. Bazedoxifene-4’-Glucuronide is formed through the glucuronidation process, which is a common metabolic pathway for many drugs, enhancing their solubility and excretion.
Aplicaciones Científicas De Investigación
Bazedoxifene-4’-Glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Bazedoxifene.
Drug Development: Understanding the metabolic pathways and potential drug interactions.
Cancer Research: Investigating the role of Bazedoxifene and its metabolites in cancer therapy, particularly in inhibiting the IL-6/GP130 signaling pathway
Toxicology: Assessing the safety and potential side effects of Bazedoxifene and its metabolites.
Análisis Bioquímico
Biochemical Properties
Bazedoxifene-4’-Glucuronide is formed through the process of glucuronidation, a major metabolic pathway . The enzymes involved in this process are UDP-glucuronosyltransferases (UGTs), specifically UGT 1A1, 1A8, and 1A10 . These enzymes interact with Bazedoxifene to form Bazedoxifene-4’-Glucuronide .
Cellular Effects
Bazedoxifene, the parent compound, acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It is reasonable to assume that Bazedoxifene-4’-Glucuronide may have similar effects.
Molecular Mechanism
Bazedoxifene, the parent compound, acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It is likely that Bazedoxifene-4’-Glucuronide shares a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that Bazedoxifene, the parent compound, undergoes extensive metabolism to form Bazedoxifene-4’-Glucuronide .
Metabolic Pathways
Bazedoxifene-4’-Glucuronide is formed through the process of glucuronidation, a major metabolic pathway . The enzymes involved in this process are UDP-glucuronosyltransferases (UGTs), specifically UGT 1A1, 1A8, and 1A10 .
Transport and Distribution
It is known that Bazedoxifene, the parent compound, is a substrate for P-glycoprotein (P-gp) transporter in Caco-2 cell monolayers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene-4’-Glucuronide involves the glucuronidation of Bazedoxifene. This process is typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate pH and temperature conditions to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of Bazedoxifene-4’-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where Bazedoxifene is incubated with liver microsomes or recombinant UGT enzymes. The reaction is monitored and optimized for maximum yield and purity of the glucuronide product.
Análisis De Reacciones Químicas
Types of Reactions: Bazedoxifene-4’-Glucuronide primarily undergoes metabolic reactions, including:
Glucuronidation: The primary reaction forming Bazedoxifene-4’-Glucuronide from Bazedoxifene.
Hydrolysis: Under certain conditions, the glucuronide can be hydrolyzed back to Bazedoxifene.
Common Reagents and Conditions:
Glucuronidation: UDP-glucuronic acid, UGT enzymes, liver microsomes, pH 7.4, 37°C.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Major Products:
From Glucuronidation: Bazedoxifene-4’-Glucuronide.
From Hydrolysis: Bazedoxifene.
Mecanismo De Acción
Bazedoxifene-4’-Glucuronide exerts its effects primarily through its parent compound, Bazedoxifene. Bazedoxifene acts as a selective estrogen receptor modulator, binding to estrogen receptors and exerting tissue-specific agonist or antagonist effects. This modulation helps in reducing bone resorption and maintaining bone density in postmenopausal women .
Comparación Con Compuestos Similares
Raloxifene: Another selective estrogen receptor modulator used in the prevention of osteoporosis.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Ospemifene: Used for the treatment of dyspareunia and vaginal atrophy.
Comparison:
Bazedoxifene vs. Raloxifene: Both compounds are used for osteoporosis prevention, but Bazedoxifene has shown a more favorable profile in reducing nonvertebral fractures in high-risk patients.
Bazedoxifene vs. Tamoxifen: While both act on estrogen receptors, Tamoxifen is primarily used in breast cancer treatment, whereas Bazedoxifene is focused on osteoporosis.
Bazedoxifene vs. Ospemifene: Ospemifene is used for vaginal atrophy, highlighting the tissue-specific actions of different selective estrogen receptor modulators.
Bazedoxifene-4’-Glucuronide stands out due to its specific metabolic pathway and its role in enhancing the pharmacokinetic profile of Bazedoxifene, making it a valuable compound in both clinical and research settings.
Actividad Biológica
Bazedoxifene-4'-glucuronide (BZA-4'-G) is a significant metabolite of bazedoxifene, a selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of postmenopausal osteoporosis. Understanding the biological activity of BZA-4'-G is crucial for elucidating the pharmacological effects and therapeutic potential of bazedoxifene.
Metabolism and Formation
Bazedoxifene undergoes extensive metabolism via glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). The major metabolic pathways involve the formation of BZA-4'-G and bazedoxifene-5-glucuronide (BZA-5-G). Research indicates that BZA-4'-G is predominantly formed in human liver microsomes and hepatocytes, with a significant ratio observed in various intestinal microsomes as well. Specifically, the formation ratios of BZA-4'-G to BZA-5-G were found to be approximately 73:1 in liver microsomes and 56:1 in hepatocytes .
Kinetic Parameters
The kinetic parameters for the formation of BZA-4'-G have been determined through studies involving human liver microsomes and intestinal tissues. The values for BZA-4'-G formation ranged from 5.1 to 33.1 µM, while values varied from 0.8 to 2.9 nmol/(min·mg) protein . These findings highlight the efficiency of UGTs in metabolizing bazedoxifene into its glucuronide forms.
Bazedoxifene acts as an estrogen receptor modulator, functioning as both an agonist and antagonist depending on the tissue type. This dual action is critical in mediating its effects on bone density and potential anti-cancer properties. BZA-4'-G retains some biological activity, contributing to the overall pharmacological profile of bazedoxifene.
Effects on Endometriosis
In preclinical studies, bazedoxifene has demonstrated efficacy in reducing endometrial tissue proliferation in mouse models of endometriosis. Treatment with bazedoxifene led to decreased expression of proliferative markers such as PCNA and ERα, suggesting that its action may involve antagonism of estrogen-mediated signaling pathways . This effect could be partly attributed to its active metabolites, including BZA-4'-G.
Potential Therapeutic Applications
Recent studies have explored the potential of bazedoxifene as an anti-cancer agent, particularly targeting IL-6/GP130 signaling pathways associated with various cancers. Research indicates that bazedoxifene can inhibit cancer cell proliferation in breast cancer models, showcasing its potential beyond osteoporosis treatment . The role of BZA-4'-G in these mechanisms warrants further investigation.
Pharmacokinetics and Elimination
Bazedoxifene exhibits a half-life of approximately 30 hours, with glucuronidation being the primary route of metabolism. Notably, concentrations of BZA-4'-G are observed to be about ten times higher than those of unchanged bazedoxifene in plasma following oral administration . This highlights the significance of glucuronidation in determining the pharmacokinetic profile of the drug.
Case Studies and Clinical Implications
Clinical studies have shown that genetic polymorphisms, such as UGT1A1*28, can influence the metabolism and clearance rates of bazedoxifene metabolites like BZA-4'-G. Variations in metabolic clearance due to genetic factors may affect individual responses to treatment, emphasizing the importance of personalized medicine approaches in utilizing bazedoxifene effectively .
Summary Table: Key Characteristics of Bazedoxifene-4'-Glucuronide
Parameter | Value |
---|---|
Primary Metabolite | Bazedoxifene-4'-Glucuronide |
Formation Ratio (BZA-4':BZA-5') | 73:1 (Liver), 56:1 (Hepatocytes) |
K_m Values | 5.1 - 33.1 µM |
V_max Values | 0.8 - 2.9 nmol/(min·mg) protein |
Half-life | ~30 hours |
Major Route of Elimination | Feces |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGWKISUWBXXJZ-VNOFEJHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747083 | |
Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-64-8 | |
Record name | Bazedoxifene-4'-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAZEDOXIFENE-4'-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UK9P79LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Bazedoxifene in humans, and what is the significance of Bazedoxifene-4'-glucuronide in this process?
A1: Glucuronidation is the primary metabolic pathway of Bazedoxifene in humans. [] Bazedoxifene-4'-glucuronide is one of the two major metabolites formed during this process, the other being Bazedoxifene-5-glucuronide. [] While Bazedoxifene-5-glucuronide is the predominant metabolite found in plasma, Bazedoxifene-4'-glucuronide constitutes a smaller but significant portion of the circulating metabolites. [] This highlights the role of UDP-glucuronosyltransferases (UGTs) in Bazedoxifene metabolism. []
Q2: Which UGT enzymes are primarily involved in the formation of Bazedoxifene-4'-glucuronide?
A2: Research indicates that UGT1A1, UGT1A8, and UGT1A10 are the most active UGT isoforms involved in the glucuronidation of Bazedoxifene to form Bazedoxifene-4'-glucuronide. [] This finding underscores the significance of these specific enzymes in the metabolic pathway of Bazedoxifene.
Q3: How does the UGT1A1*28 polymorphism affect the metabolism of Bazedoxifene, particularly the formation of Bazedoxifene-4'-glucuronide?
A3: The UGT1A128 polymorphism significantly impacts the metabolic clearance of Bazedoxifene. [] Individuals homozygous for the UGT1A128 allele exhibit a 7 to 10-fold lower metabolic clearance for both Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide compared to other genotypes. [] This suggests that individuals with this polymorphism may experience altered pharmacokinetics of Bazedoxifene, potentially influencing its efficacy and requiring further investigation.
Q4: How is Bazedoxifene excreted, and what role do metabolites like Bazedoxifene-4'-glucuronide play in this process?
A4: Following oral administration, Bazedoxifene is primarily excreted in feces. [, ] While Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide are the major circulating metabolites, unchanged Bazedoxifene is the predominant form found in feces. [] This suggests that these glucuronide metabolites are likely hydrolyzed back to Bazedoxifene by intestinal bacterial enzymes before excretion. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.